7-(3,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC10161145
Molecular Formula: C14H7Cl2N5O
Molecular Weight: 332.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H7Cl2N5O |
|---|---|
| Molecular Weight | 332.1 g/mol |
| IUPAC Name | 11-(3,5-dichlorophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
| Standard InChI | InChI=1S/C14H7Cl2N5O/c15-8-3-9(16)5-10(4-8)20-2-1-12-11(13(20)22)6-17-14-18-7-19-21(12)14/h1-7H |
| Standard InChI Key | QTQYJHIBHUTLGE-UHFFFAOYSA-N |
| SMILES | C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)C4=CC(=CC(=C4)Cl)Cl |
| Canonical SMILES | C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)C4=CC(=CC(=C4)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Substitutions
The compound’s structure integrates three fused heterocycles: a pyridine ring, a 1,2,4-triazole moiety, and a pyrimidinone system. The pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one core is substituted at the 7-position with a 3,5-dichlorophenyl group, introducing steric and electronic effects critical for biological interactions. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₇Cl₂N₅O |
| Molecular Weight | 332.14 g/mol |
| CAS Number | Not publicly disclosed |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 87.7 Ų |
Data derived from PubChem and synthetic studies .
The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the triazolo-pyrimidine system participates in hydrogen bonding with biological targets. X-ray crystallography of analogous compounds reveals planar geometry, facilitating intercalation or enzyme active-site binding .
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectra of related triazolo-pyrimidines show distinct signals:
-
¹H NMR: Aromatic protons in the dichlorophenyl group appear as doublets (δ 7.4–7.8 ppm), while pyrimidinone protons resonate as singlets near δ 8.2 ppm.
-
¹³C NMR: Carbonyl groups (C=O) exhibit peaks at δ 160–165 ppm, and triazole carbons appear between δ 140–150 ppm .
Infrared (IR) spectroscopy confirms the presence of C=O stretches at 1,680–1,710 cm⁻¹ and C-Cl vibrations at 550–600 cm⁻¹.
Synthesis and Optimization
Multi-Step Synthetic Pathways
Synthesis typically begins with functionalized pyridine or pyrimidine precursors. A generalized route involves:
-
Cyclocondensation: Reacting 3-amino-4-chloropyridine with ethyl cyanoacetate under acidic conditions to form pyrido[3,4-d]pyrimidin-4(3H)-one intermediates.
-
Triazole Formation: Treating the intermediate with hydrazine hydrate followed by cyclization using trimethylorthoformate to generate the triazolo-pyrimidine core.
-
Dichlorophenyl Incorporation: Suzuki-Miyaura coupling with 3,5-dichlorophenylboronic acid introduces the aryl substituent.
Critical reaction conditions include anhydrous solvents (e.g., DMF or THF), palladium catalysts (Pd(PPh₃)₄), and temperatures of 80–100°C. Yields for final steps range from 45–60%, with purity >95% achievable via recrystallization.
Green Chemistry Approaches
Recent efforts emphasize solvent-free mechanochemical synthesis, reducing waste and reaction times. Ball-milling pyrimidine precursors with dichlorophenyl iodides in the presence of K₂CO₃ achieves 70% yield within 2 hours .
Biological Activity and Mechanisms
Kinase Inhibition Profiling
In vitro assays demonstrate potent inhibition of epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs):
| Target | IC₅₀ (nM) | Assay Type |
|---|---|---|
| EGFR-TK | 12.4 ± 1.3 | Fluorescence polarization |
| CDK2/Cyclin E | 18.9 ± 2.1 | Radioisotope-based |
| VEGF-R2 | 34.7 ± 3.8 | ELISA |
The dichlorophenyl group likely occupies hydrophobic pockets in kinase ATP-binding sites, while the triazolo-pyrimidine scaffold mimics adenine’s hydrogen-bonding interactions .
Antiproliferative Effects
Against NCI-60 cancer cell lines, the compound shows selective activity:
| Cell Line | GI₅₀ (µM) | Tissue Origin |
|---|---|---|
| MCF-7 | 0.89 ± 0.11 | Breast adenocarcinoma |
| A549 | 1.24 ± 0.18 | Lung carcinoma |
| HT-29 | 2.01 ± 0.23 | Colorectal adenocarcinoma |
Apoptosis induction correlates with caspase-3/7 activation and Bcl-2 downregulation .
Pharmacokinetic and Toxicity Profiling
ADME Properties
Early-stage studies in rodent models reveal:
-
Bioavailability: 38–42% following oral administration.
-
Plasma Protein Binding: 92–95%, limiting free drug concentrations.
-
Metabolism: Hepatic CYP3A4-mediated oxidation produces inactive N-oxide metabolites .
Acute Toxicity
LD₅₀ values in mice exceed 500 mg/kg for single-dose oral administration, suggesting a wide therapeutic index. Chronic toxicity studies (28-day) show reversible hepatocyte vacuolization at doses >50 mg/kg/day.
Emerging Applications and Future Directions
Targeted Drug Delivery
Nanoparticle-encapsulated formulations using poly(lactic-co-glycolic acid) (PLGA) improve tumor accumulation in xenograft models by 3.2-fold compared to free drug.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume